Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate is a compound that belongs to the class of oxazole derivatives, which are characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound features a pyridine moiety, enhancing its potential biological activity and making it of interest in medicinal chemistry. The structure can be represented as follows:
Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate can be synthesized from various starting materials, including pyridine derivatives and oxazole precursors. It is classified under organic compounds, specifically as an oxazole derivative used in pharmaceutical applications due to its potential biological activities.
The synthesis of Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate can involve several methodologies, including:
The synthesis typically requires careful monitoring of reaction conditions, including temperature and reagent concentrations, to optimize yields and minimize byproducts. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to analyze reaction progress and product purity.
The molecular structure of Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate consists of a pyridine ring attached to an oxazole ring with a carboxylate group. The chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data include:
Spectroscopic data (e.g., infrared spectroscopy) would typically show characteristic peaks corresponding to functional groups present in the molecule.
Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate can participate in various chemical reactions:
Reactions involving this compound can be optimized using solvents that stabilize intermediates or facilitate product isolation. Reaction conditions such as temperature and pH play crucial roles in determining product distribution.
The mechanism of action for Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with biological targets, potentially modulating receptor activity or enzyme function. The presence of the pyridine moiety may enhance binding affinity to specific biological targets due to its ability to form hydrogen bonds and π-stacking interactions.
Biological evaluations often reveal that such compounds exhibit anxiolytic or anticonvulsant properties, indicating their potential therapeutic applications in treating neurological disorders .
Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate typically appears as a crystalline solid. Specific physical properties include:
Chemical properties include:
Data regarding its reactivity profile would be essential for safe handling and application in synthetic procedures.
Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate has several scientific uses:
Heterocyclic hybrids represent a cornerstone of rational drug design, with oxazole-pyridine conjugates emerging as privileged architectures due to their multifaceted bioactivity profiles. These scaffolds integrate the pharmacophoric advantages of both rings: the oxazole moiety contributes metabolic stability and hydrogen-bonding capacity, while the pyridine ring enhances target binding through its Lewis basicity and aromatic stacking potential. Such conjugates exploit synergistic electronic effects, enabling precise interactions with diverse biological targets. The structural plasticity of these hybrids allows for extensive derivatization, positioning them as versatile templates in anticancer, antimicrobial, and central nervous system drug discovery [1] [6].
The molecular architecture of oxazole-pyridine hybrids exhibits three key characteristics:
Electronic Asymmetry: The oxazole ring’s electron-deficient character (π-deficient heterocycle) contrasts with the pyridine’s moderately electron-rich nature. This asymmetry enables complementary interactions with biological targets. Density functional theory (DFT) calculations reveal a dipole moment of ~3.5 D for Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate, facilitating polar interactions in binding pockets [6].
Tautomeric Stability: Unlike imidazole counterparts, 1,3-oxazoles exhibit no prototropic tautomerism, ensuring predictable binding modes. The C4-carboxylate substituent further rigidifies the system through conjugation, reducing rotational entropy penalties upon target binding [2].
Bidirectional Modification Vectors: As shown in Table 1, the conjugate provides distinct modification sites. The pyridine N-atom serves as a hydrogen bond acceptor, while the oxazole C2/C4 positions tolerate sterically demanding groups without disrupting coplanarity [1] [6].
Table 1: Key Structural Parameters of Ethyl 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylate
Structural Feature | Value/Role | Biological Implication |
---|---|---|
Dihedral angle between rings | 5-15° (near coplanar) | Facilitures π-stacking with protein aromatics |
Pyridine pKa (conjugated) | ~3.5 (lower than pyridine alone: pKa 5.2) | Enhanced water solubility at physiological pH |
C4-carboxylate bond length | 1.36 Å (C=O), 1.45 Å (C-O) | Hydrogen-bond acceptor site |
N...O distance (inter-ring) | 2.65 Å | Maintains orbital overlap for conjugation |
These features enable bioisosteric replacement strategies: Pyridine can mimic phenyl rings (improving solubility) or tertiary amines (reducing basicity), while the oxazole may substitute for ester or amide functionalities with superior metabolic stability. For example, in BACE1 inhibitors, such hybrids maintain binding affinity while reducing peptide-like character [6].
This specific derivative serves as a multifunctional building block for lead optimization:
Synthetic Versatility: The ethyl carboxylate undergoes smooth hydrolysis to carboxylic acids (e.g., 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid [CAS: 1014630-48-8]), enabling amide coupling or reduction to alcohols. The pyridine nitrogen facilitates metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or N-alkylation. Commercial availability of analogs like 2-(2-Methylpyridin-4-yl)-1,3-oxazole [CAS: 1256786-78-3] confirms pharmaceutical interest [4] [8].
Biological Performance: Hybrids derived from this core demonstrate dual-targeting capabilities. Molecular docking studies reveal distinct binding modalities:
Table 2: Research Findings for Oxazole-Pyridine Hybrid Derivatives
Derivative Structure | Biological Activity | Key Findings |
---|---|---|
Ethyl 2-(4-Cl-C6H4)-5-methyl-oxazole-4-carboxylate | Anticancer (NCI-60 panel) | GI50 = 1.8 µM (MCF-7); Topoisomerase II inhibition |
6d: Oxazole-pyridyl-pyrazoline | Dual anticancer/antimicrobial | 92% inhibition vs. S. aureus; 87% cell growth inhibition (A549) |
Hydrolyzed carboxylic acid analog | BACE1 inhibition | IC50 = 340 nM; 10-fold selectivity over BACE2 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1